molecular formula C14H19NO B1289226 1-Benzyl-3,5-dimethylpiperidin-4-one CAS No. 836-21-5

1-Benzyl-3,5-dimethylpiperidin-4-one

Cat. No. B1289226
CAS RN: 836-21-5
M. Wt: 217.31 g/mol
InChI Key: KUUYMZATYJQLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,5-dimethylpiperidin-4-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a piperidin-4-one core, which is substituted with benzyl and methyl groups. This structural motif is common in many biologically active compounds and is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds to 1-Benzyl-3,5-dimethylpiperidin-4-one has been described in several studies. For instance, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine, a related compound, is outlined, demonstrating its utility in generating potential pharmaceuticals . Another study describes the synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones, providing insights into the stereochemistry of these compounds through NMR and XRD analyses . Additionally, the synthesis of highly crowded N-benzylpiperidones is reported, with a focus on the stereochemistry elucidated by NMR and single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Benzyl-3,5-dimethylpiperidin-4-one has been extensively studied using NMR and XRD techniques. For example, the stereochemistry of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones was investigated, revealing that these compounds predominantly adopt a chair conformation with equatorial orientation of substituents . Similarly, the stereochemistry of crowded N-benzylpiperidones was confirmed to be in a chair conformation with equatorial orientation of all substituents, as evidenced by NMR and XRD data .

Chemical Reactions Analysis

The reactivity of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium has been studied, leading to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . This demonstrates the compound's potential to undergo nucleophilic attack and form various pharmacologically interesting structures. Additionally, the synthesis of 2,6-diarylpiperidin-4-one O-benzyloximes and their spectral characterization suggests that these compounds can undergo oximination, affecting the chemical shifts and conformation of the piperidone ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Benzyl-3,5-dimethylpiperidin-4-one have been inferred from their synthesis and structural analysis. For instance, the solubility, metabolic stability, and membrane permeability of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were evaluated, indicating favorable drug-like properties . The NMR and XRD studies of N-benzylated piperidin-4-ones provide insights into their conformational preferences, which are crucial for understanding their physical properties .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis and Stereochemistry of N-Benzylpiperidones : This study focuses on synthesizing N-benzylated 3,5-diakyl-2,6-diarylpiperidin-4-ones, including 1-Benzyl-3,5-dimethylpiperidin-4-one, and exploring their stereochemistry. The research reveals that these compounds exhibit a chair conformation with equatorial orientation of substituents. This work contributes to understanding the structural dynamics of such compounds (Dindulkar et al., 2012).

Pharmacological Applications

  • Antitubercular and Antimicrobial Scaffolds : A study on the synthesis of bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides, including derivatives of 1-Benzyl-3,5-dimethylpiperidin-4-one, to investigate their antimicrobial and antimycobacterial actions. This research highlights their potential in treating various microbial infections (Patel et al., 2012).

  • N-Acyl Piperdine-4-ones in Pharmacological Research : An exploration of the pharmacological effects of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, which are related to 1-Benzyl-3,5-dimethylpiperidin-4-one. This study includes assessing their antibacterial and antioxidant activities, indicating potential therapeutic applications (Mohanraj & Ponnuswamy, 2017).

Chemical Analysis and Conformation Studies

  • Stereochemistry of Piperidin-4-ones : Research on the stereochemistry and conformation of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds, contributing to the broader understanding of the chemical properties of similar structures like 1-Benzyl-3,5-dimethylpiperidin-4-one (Casy & Jeffery, 1972).

  • Conformation and Stereodynamics in Benzamides : Investigating the conformation and stereodynamics of compounds like ortho-hydroxy and ring-unsubstituted N,N-dialkylbenzamides, which aids in understanding the structural behavior of related molecules including 1-Benzyl-3,5-dimethylpiperidin-4-one (Jennings et al., 1982).

Safety And Hazards

The safety information for “1-Benzyl-3,5-dimethylpiperidin-4-one” indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-benzyl-3,5-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUYMZATYJQLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1=O)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624246
Record name 1-Benzyl-3,5-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,5-dimethylpiperidin-4-one

CAS RN

836-21-5
Record name 1-Benzyl-3,5-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3,5-dimethylpiperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 1-benzyl-3-methyl-4-piperidone (2.0 g, 9.8 mmol) in THF at about −78° C. under argon, was added Lithium diisopropylamide (7.35 mL, 14.7 mmol, 2 M in heptane/THF/ethylbenzene). After stirring for about 1 hour at about −78° C., iodomethane (0.73 mL, 11.8 mmol) was added. The reaction mixture was stirred for about 1 hour at about −78° C., then warmed to room temperature. Stirring was continued overnight at room temperature. The reaction was quenched with saturated ammonium chloride solution, and extracted with ethyl acetate. The organic layer was washed with water, then brine and dried over magnesium sulfate. The crude product was chromatographed on silica gel, eluting with EtOAc/hexane (3:10) to give a yellow oil of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a −78° C. solution of 1-benzyl-3-methyl-piperidin-4-one (4.06 g, 20 mmol) in anhydrous THF (20 mL) was added lithium hexamethyldisilazide (21 mL, 21 mmol of a 1.0 M solution THF). After being stirred at −78° C. for 30 min, a solution of iodomethane (1.31 mL, 21 mmol) in THF (5 mL) was added into the reaction mixture. The resultant solution was stirred at 25° C. for 2 h and quenched with water. The aqueous layer was extracted with CH2Cl2. The organic extracts were combined, washed with brine and dried over MgSO4. The solution was filtered and concentrated in vacuo to give the crude product. The crude material was purified by flash column chromatography (hexane/EtOAc) to provide 1.37 g (31.5% yield) of 1-benzyl-3,5-dimethyl-piperidin-4-one.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[N-]C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.